N-[1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-acetamide
CAS No.:
Cat. No.: VC13477267
Molecular Formula: C9H18N2O2
Molecular Weight: 186.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H18N2O2 |
|---|---|
| Molecular Weight | 186.25 g/mol |
| IUPAC Name | N-[[1-(2-hydroxyethyl)pyrrolidin-2-yl]methyl]acetamide |
| Standard InChI | InChI=1S/C9H18N2O2/c1-8(13)10-7-9-3-2-4-11(9)5-6-12/h9,12H,2-7H2,1H3,(H,10,13) |
| Standard InChI Key | VCDJGPOSQHXNLK-UHFFFAOYSA-N |
| SMILES | CC(=O)NCC1CCCN1CCO |
| Canonical SMILES | CC(=O)NCC1CCCN1CCO |
Introduction
Structural and Physicochemical Properties
N-[1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-acetamide (IUPAC name: N-[[1-(2-hydroxyethyl)pyrrolidin-2-yl]methyl]acetamide) has a molecular formula of C₉H₁₈N₂O₂ and a molecular weight of 186.25 g/mol. The pyrrolidine ring adopts a puckered conformation, with the hydroxethyl group at the 1-position and the acetamide-linked methyl group at the 2-position. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₈N₂O₂ | |
| Molecular Weight | 186.25 g/mol | |
| SMILES | CC(=O)N(CC1CCCN1CCO) | |
| Boiling Point | Not documented | |
| Solubility | Soluble in polar solvents |
The compound’s hydroxyl group enhances hydrophilicity, while the acetamide moiety facilitates hydrogen bonding, influencing its pharmacokinetic behavior.
Synthesis Methods
Laboratory-Scale Synthesis
The synthesis typically involves amide coupling between acetamide and a pyrrolidine derivative. A common route includes:
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Alkylation: Reacting pyrrolidine with 2-chloroethanol to form 1-(2-hydroxyethyl)pyrrolidine.
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Mannich Reaction: Introducing the methylacetamide group via a Mannich base intermediate .
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Purification: Column chromatography or recrystallization to achieve >95% purity.
Key reagents include sodium borohydride for reductions and thionyl chloride for acylations. Reaction conditions (e.g., anhydrous solvents, 60–80°C) are critical to avoid side products like N-oxides .
Industrial-Scale Production
Industrial methods prioritize efficiency and safety:
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Continuous Flow Reactors: Enable precise temperature control and reduced reaction times.
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Catalytic Hydrogenation: Palladium on carbon (Pd/C) catalyzes double-bond reductions in precursors .
Applications in Research and Industry
Organic Synthesis
The compound serves as a building block for:
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Heterocyclic Scaffolds: Functionalization at the pyrrolidine nitrogen enables diverse derivatization .
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Chiral Auxiliaries: The stereogenic center at C2 facilitates asymmetric synthesis .
Biological and Pharmacological Activity
While in vivo data are sparse, in vitro assays suggest:
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Enzyme Interactions: Potential inhibition of cytochrome P450 isoforms due to structural similarity to known inhibitors.
Regulatory and Environmental Considerations
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